Antitrypanosomal Activity of the 2‑Ethyl‑4‑phenylthiazole Scaffold: Sub‑Micromolar IC₅₀ Against T. cruzi Amastigotes
Hit compound 1 (2‑ethyl‑4‑phenylthiazole‑derived) exhibited an IC₅₀ of 0.2 μM against intracellular T. cruzi amastigotes (Tulahuen strain), significantly below the 10 μM hit threshold [1]. Further optimization yielded compound 2 with nanomolar potency against multiple DTU strains (including CL‑Brener), a trypanocidal mechanism of action, and an 84% reduction in parasitemia in a murine model of acute Chagas disease [1]. The C‑2 ethylthio substituent in CAS 1049254-91-2 is structurally analogous to the C‑2 ethyl group present in this validated series, suggesting potential retention of antitrypanosomal activity, though direct experimental confirmation for CAS 1049254-91-2 is absent.
| Evidence Dimension | In vitro antitrypanosomal potency (IC₅₀) |
|---|---|
| Target Compound Data | No direct experimental data available for CAS 1049254-91-2. |
| Comparator Or Baseline | 2‑ethyl‑4‑phenylthiazole derivative (compound 1): IC₅₀ = 0.2 μM (Tulahuen strain, intracellular amastigotes); compound 2: nanomolar potency across multiple DTU strains; 84% parasitemia reduction in vivo [1]. |
| Quantified Difference | Not calculable for target compound; comparator activity: IC₅₀ = 0.2 μM (sub‑micromolar). |
| Conditions | T. cruzi Tulahuen strain; intracellular amastigote assay; sub‑micromolar threshold [1]. |
Why This Matters
The validated antitrypanosomal activity of the 2‑ethyl‑4‑phenylthiazole scaffold positions CAS 1049254-91-2 as a candidate for screening against neglected tropical diseases, with the C‑2 ethylthio group potentially influencing potency and metabolic stability relative to the reported 2‑ethyl series.
- [1] Calvet, C. M.; Michelan-Duarte, S.; Ferreira, L. L. G.; et al. Discovery of an efficacious 2-ethyl-4-phenylthiazole derivative against acute Chagas disease via multiparametric hit-to-lead optimization and in vivo efficacy. Eur. J. Med. Chem. 2026, 277, 116754. View Source
